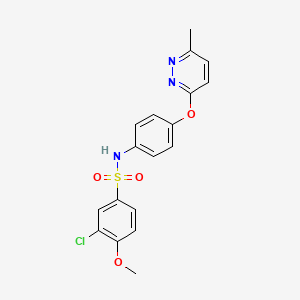
3-chloro-4-methoxy-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methoxy-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is a synthetic chemical compound characterized by its unique structural and chemical properties. This compound falls under the class of organic sulfonamides, which are known for their significant roles in various chemical, biological, and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-methoxy-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide typically involves multi-step organic reactions. Starting with chlorinated benzenes and incorporating methoxy and pyridazinyl substituents, the process requires precise control of reaction conditions, including temperature, solvents, and catalysts.
Industrial Production Methods: Industrial production of this compound may involve batch or continuous flow processes. Optimization of reaction conditions, such as solvent choice, temperature control, and purification methods, ensures high yield and purity. The use of advanced techniques like High-Performance Liquid Chromatography (HPLC) helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often involving reagents like hydrogen peroxide or metal-based catalysts.
Reduction: Reduction reactions typically use agents such as sodium borohydride or catalytic hydrogenation.
Substitution: It undergoes nucleophilic substitution reactions, especially on the chlorine and methoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, dichromate, or permanganate under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under varying pH conditions.
Major Products Formed: The reactions can yield various derivatives depending on the reagents and conditions used, such as hydroxylated, aminated, or alkylated products.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Biologically, it may be used in the study of enzyme inhibition, signal transduction pathways, or as a ligand in receptor binding studies.
Medicine: Medically, compounds of this nature are often investigated for their potential as therapeutic agents, particularly in the fields of oncology, antimicrobial treatments, and anti-inflammatory drugs.
Industry: Industrially, it can be used in the development of new materials, including polymers and advanced composites, due to its structural properties.
Mechanism of Action
The compound's mechanism of action is primarily dependent on its interaction with biological molecules. It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can interfere with metabolic pathways or signaling processes, leading to desired therapeutic effects.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as kinases or proteases.
Receptors: Binding to specific receptors, modulating their activity.
Pathways: Disruption of pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
3-chloro-4-methoxybenzenesulfonamide
4-methoxy-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide
These comparisons highlight its unique combination of functional groups and the resulting specificity in its applications.
Hope that covers the compound in detail! Let me know if there’s anything else you’d like to dive into.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-12-3-10-18(21-20-12)26-14-6-4-13(5-7-14)22-27(23,24)15-8-9-17(25-2)16(19)11-15/h3-11,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHIUINQDNPRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
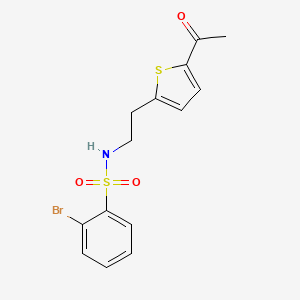
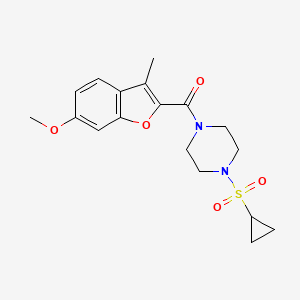
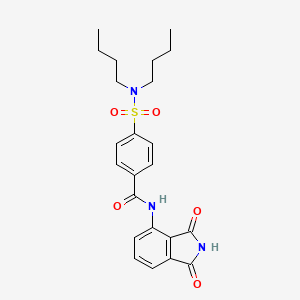
![5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2965479.png)
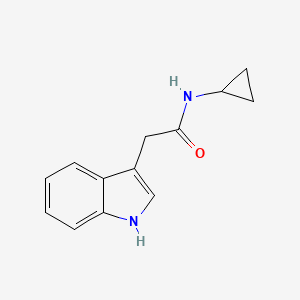
![N,N-DIMETHYL-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-SULFONAMIDE](/img/structure/B2965482.png)
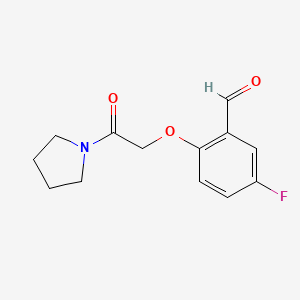
![Pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B2965490.png)
![(E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide](/img/structure/B2965491.png)
![N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2965492.png)
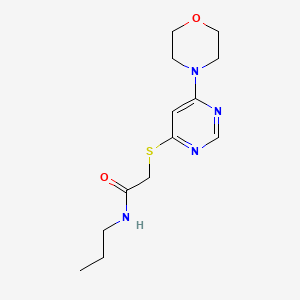
![2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2965495.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide](/img/structure/B2965497.png)
![4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide](/img/structure/B2965498.png)
